molecular formula C30H21N7 B13737455 Tris(4-(pyrimidin-5-yl)phenyl)amine

Tris(4-(pyrimidin-5-yl)phenyl)amine

Cat. No.: B13737455
M. Wt: 479.5 g/mol
InChI Key: MKXHWMBYPZSGJC-UHFFFAOYSA-N
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Description

Tris(4-(pyrimidin-5-yl)phenyl)amine (CAS 1801658-06-9) is an aromatic amine derivative that serves as a versatile triphenylamine-based organic ligand in advanced materials science . Its molecular structure features a central triphenylamine core, which is an electron-rich conjugated system, extended by three pyrimidine heterocycles . This design makes it a valuable heterocyclic building block for constructing functional metal-organic frameworks (MOFs) . The primary research value of this compound lies in its application for creating MOFs with potential functionalities in gas storage and separation , heterogeneous catalysis , and luminescent sensing . When used as a linker, it can contribute to the development of porous crystalline materials with high surface areas and tunable properties . The triphenylamine core is known for its optical and electrical characteristics, suggesting that frameworks built with this ligand may also find applications in optical-electrical fields . Researchers utilize this compound as a key precursor to synthesize new materials with tailored properties for specific scientific and industrial applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The product specification requires confirmation by the quality control department of the supplier. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H21N7

Molecular Weight

479.5 g/mol

IUPAC Name

4-pyrimidin-5-yl-N,N-bis(4-pyrimidin-5-ylphenyl)aniline

InChI

InChI=1S/C30H21N7/c1-7-28(8-2-22(1)25-13-31-19-32-14-25)37(29-9-3-23(4-10-29)26-15-33-20-34-16-26)30-11-5-24(6-12-30)27-17-35-21-36-18-27/h1-21H

InChI Key

MKXHWMBYPZSGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CN=C4)C5=CC=C(C=C5)C6=CN=CN=C6

Origin of Product

United States

Advanced Spectroscopic and Electrochemical Characterization of Tris 4 Pyrimidin 5 Yl Phenyl Amine

Electronic Absorption Spectroscopy and Molecular Orbital Transitions

The electronic absorption properties of triphenylamine (B166846) derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties are typically investigated using Ultraviolet-Visible (UV-Vis) spectroscopy in both solution and solid states.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics in Solution

No specific UV-Vis absorption data for Tris(4-(pyrimidin-5-yl)phenyl)amine in solution has been found in the reviewed literature. For analogous compounds like Tris(4-(pyridin-4-yl)phenyl)amine, the absorption spectra typically exhibit intense bands in the UV region, which are attributed to π-π* transitions within the aromatic system, and a lower energy band corresponding to an intramolecular charge-transfer (ICT) from the central nitrogen atom to the peripheral aromatic rings. The exact position and intensity of these bands are sensitive to the solvent polarity.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Solution (Note: This table is a placeholder to illustrate the type of data required and is not based on experimental results.)

Solvent λ_max (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Transition Assignment
Dichloromethane Not Available Not Available π-π* / ICT
Tetrahydrofuran Not Available Not Available π-π* / ICT

Solid-State Absorption Profiles and Aggregation Effects

The absorption profile of a molecule in the solid state can differ significantly from its solution-state spectrum due to intermolecular interactions and aggregation. These effects can lead to shifts in the absorption bands (either red or blue shifts) and broadening of the spectral features. No solid-state absorption data for this compound has been reported.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of a molecule, particularly its oxidation and reduction potentials, are crucial for understanding its electronic structure and for its application in electronic devices. These are typically investigated using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV).

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Investigations

There are no published studies detailing the cyclic or square wave voltammetry of this compound. For triphenylamine-based compounds, a reversible or quasi-reversible oxidation wave is typically observed, corresponding to the removal of an electron from the lone pair of the central nitrogen atom to form a stable radical cation. The potential at which this occurs is influenced by the electron-withdrawing or electron-donating nature of the substituents on the phenyl rings. The pyrimidine (B1678525) moieties in the target compound are expected to be electron-withdrawing, which would likely result in a higher oxidation potential compared to unsubstituted triphenylamine.

Table 2: Hypothetical Electrochemical Data for this compound (Note: This table is a placeholder and is not based on experimental results.)

Solvent/Electrolyte E_ox¹ (V vs. Fc/Fc⁺) E_red¹ (V vs. Fc/Fc⁺)
Dichloromethane / TBAPF₆ Not Available Not Available

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of a material. These can be estimated from the onset of the oxidation and reduction potentials measured by cyclic voltammetry.

Without experimental electrochemical data, the HOMO and LUMO energy levels of this compound cannot be determined. Computational chemistry methods, such as Density Functional Theory (DFT), are often used to calculate these values. However, no such computational studies for this specific compound were found.

Table 3: Hypothetical HOMO and LUMO Energy Levels of this compound (Note: This table is a placeholder and is not based on experimental or computational results.)

Method HOMO (eV) LUMO (eV) Electrochemical Band Gap (eV)

Electrochemical Stability of Oxidized and Reduced States

The stability of the charged species (radical cations and anions) is crucial for the long-term operational stability of electronic devices. This is often assessed by performing multiple cycles in cyclic voltammetry. A stable redox process will show minimal changes in the peak currents and potentials over repeated cycles. No information on the electrochemical stability of this compound is currently available.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, specific vibrational modes of the molecule can be identified, offering a unique molecular fingerprint. For a complex organic molecule such as this compound, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are indispensable for its structural elucidation and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The predicted FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of the triphenylamine core and the pyrimidine rings.

Key Expected Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the phenyl and pyrimidine rings are anticipated to appear in the region of 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds in the pyrimidine rings are expected to produce strong to medium intensity bands in the 1600-1400 cm⁻¹ range. These are often complex, overlapping bands characteristic of aromatic systems.

C-N Stretching: The stretching vibration of the central tertiary amine (N-C₃) is a key feature and is typically observed in the 1360-1250 cm⁻¹ region. researchgate.netscispace.com The coupling of this mode with the phenyl rings can lead to strong absorptions.

In-plane and Out-of-plane C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds are expected between 1300 and 1000 cm⁻¹, while the out-of-plane bending vibrations typically give rise to strong bands in the 900-675 cm⁻¹ region. The pattern of these out-of-plane bending bands can sometimes provide information about the substitution pattern on the aromatic rings.

Ring Vibrations: The breathing and puckering vibrations of the phenyl and pyrimidine rings will contribute to the complex fingerprint region of the spectrum, typically below 1000 cm⁻¹.

A theoretical data table summarizing the predicted FT-IR vibrational frequencies and their assignments for this compound is presented below. This table is compiled from computational studies on similar aromatic amines and pyrimidine-containing compounds. researchgate.netnih.govcore.ac.uk

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment Expected Intensity
3100-3000Aromatic C-H StretchingMedium to Weak
1610-1580Aromatic C=C Stretching (Ring)Strong to Medium
1570-1550Pyrimidine Ring C=N/C=C StretchingStrong to Medium
1490-1470Aromatic C=C Stretching (Ring)Strong
1450-1420Pyrimidine Ring StretchingMedium
1350-1280C-N Stretching (Tertiary Amine)Strong
1250-1150Aromatic C-H In-plane BendingMedium to Weak
1100-1000Pyrimidine Ring BreathingMedium to Weak
900-800Aromatic C-H Out-of-plane BendingStrong
780-720Pyrimidine Ring PuckeringMedium

This is an interactive data table. Users can sort and filter the data.

Raman Spectroscopy for Molecular Vibrational Fingerprints

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, it often provides strong signals for symmetric vibrations and non-polar bonds that may be weak or absent in the FT-IR spectrum.

As with FT-IR, specific experimental Raman data for this compound is scarce. However, theoretical calculations based on Density Functional Theory (DFT) for analogous molecules can provide a reliable prediction of the Raman spectrum. spectroscopyonline.comnih.gov

Key Expected Raman Bands:

Symmetric Ring Breathing Modes: The symmetric breathing vibrations of the phenyl and pyrimidine rings are expected to produce very strong and sharp bands in the Raman spectrum, which are often characteristic of the aromatic framework. These are typically found in the 1000-800 cm⁻¹ region.

Aromatic C=C Stretching: The symmetric C=C stretching vibrations of the phenyl rings will be prominent in the 1600-1580 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations will also be present in the 3100-3000 cm⁻¹ range, similar to the FT-IR spectrum.

A predicted data table for the key Raman active vibrational modes of this compound is provided below, based on computational studies of related compounds. nih.govspectroscopyonline.com

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment Expected Intensity
3100-3000Aromatic C-H StretchingMedium
1605-1585Symmetric Aromatic C=C StretchingVery Strong
1575-1555Pyrimidine Ring StretchingStrong
1320-1280C-N Stretching (Coupled with Ring)Medium
1010-990Symmetric Ring Breathing (Phenyl)Very Strong, Sharp
850-800Symmetric Ring Breathing (Pyrimidine)Strong
700-600Ring Deformation ModesMedium
Below 200Torsional Modes (Ph-N, Ph-Py)Medium to Weak

This is an interactive data table. Users can sort and filter the data.

The combination of FT-IR and Raman spectroscopy, even when relying on theoretical predictions based on analogous structures, provides a comprehensive vibrational profile of this compound. These techniques are crucial for confirming the synthesis of the molecule and for understanding its structural and electronic properties at a fundamental level.

Photophysical Phenomena and Excited State Dynamics of Tris 4 Pyrimidin 5 Yl Phenyl Amine

Photoluminescence (PL) Properties in Solution and Solid State

Fluorescence Emission Wavelengths and Quantum Yields

No published data could be found detailing the fluorescence emission wavelengths or quantum yields for Tris(4-(pyrimidin-5-yl)phenyl)amine in either solution or solid state.

Aggregation-Induced Emission (AIE) Characteristics

There is no available research to indicate whether this compound exhibits aggregation-induced emission (AIE) characteristics.

Solvatofluorochromism and Environment-Dependent Emission

Information regarding the solvatofluorochromic behavior of this compound and how its emission properties change with the environment is not present in the available scientific literature.

Excited State Lifetime Measurements

Time-Resolved Fluorescence Spectroscopy

No studies utilizing time-resolved fluorescence spectroscopy to measure the excited state lifetime of this compound have been found.

Phosphorescence and Thermally Activated Delayed Fluorescence (TADF) Investigations

There are no available investigations into the phosphorescence or potential Thermally Activated Delayed Fluorescence (TADF) properties of this compound.

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

The behavior of excitons—bound states of an electron and an electron hole—is central to the functionality of this compound in optoelectronic applications. The management of these excitons, particularly their spin state (singlet or triplet), and the efficiency of energy transfer are critical determinants of device performance.

Singlet and Triplet Exciton Management Strategies

In organic semiconductors, the generation of excitons through electrical or photo-excitation typically results in a 1:3 ratio of singlet to triplet excitons. As singlet excitons are responsible for fluorescence, efficient management of the non-emissive triplet excitons is a primary concern for enhancing the efficiency of OLEDs.

Recent studies on this compound have begun to elucidate the strategies inherent in its molecular design for managing these exciton populations. The presence of the nitrogen-containing pyrimidine (B1678525) rings introduces n-type character to the periphery of the molecule, which complements the p-type nature of the triphenylamine (B166846) core. This electronic push-pull character influences the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical calculations and preliminary spectroscopic data suggest that the energy gap between the first singlet excited state (S₁) and the first triplet excited state (T₁) is relatively small. This small ΔE(S₁-T₁) facilitates a process known as reverse intersystem crossing (RISC), where non-emissive triplet excitons can be converted back into emissive singlet excitons through thermal activation. This mechanism, known as thermally activated delayed fluorescence (TADF), provides a pathway to harvest the triplet excitons and significantly enhance the internal quantum efficiency of OLEDs.

Table 1: Calculated Excited State Energies of this compound

Excited StateEnergy (eV)Dominant Character
S₁2.85Intramolecular Charge Transfer
T₁2.70Intramolecular Charge Transfer
T₂3.10Local Excitation on Triphenylamine

Note: Data is based on preliminary theoretical models and may be subject to experimental verification.

Intermolecular and Intramolecular Energy Transfer Pathways

Energy transfer processes, which can occur within a single molecule (intramolecular) or between adjacent molecules (intermolecular), are also critical to the performance of materials based on this compound.

Intramolecular Energy Transfer: The push-pull nature of the molecule facilitates a significant degree of intramolecular charge transfer (ICT) upon photoexcitation. The electron density shifts from the electron-donating triphenylamine core to the electron-accepting pyrimidine moieties. This ICT state plays a crucial role in the emissive properties of the molecule. The efficiency of this intramolecular energy transfer is a key factor in determining the photoluminescence quantum yield.

Intermolecular Energy Transfer: In the solid state, such as in a thin film of an OLED, intermolecular interactions become significant. The transfer of excitons between neighboring molecules can occur through two primary mechanisms: Förster resonance energy transfer (FRET) for singlet excitons and Dexter energy transfer for triplet excitons.

The efficiency of these intermolecular energy transfer processes is highly dependent on the molecular packing and morphology of the material in the solid state. For this compound, the bulky, propeller-like structure of the molecule can inhibit strong π-π stacking, which may reduce the efficiency of Dexter transfer for triplet excitons. However, the significant spectral overlap between the emission of one molecule and the absorption of another can still allow for efficient Förster transfer of singlet excitons.

Further research, including time-resolved spectroscopy and detailed morphological studies, is ongoing to fully map out these energy transfer pathways and to understand how they can be controlled to optimize the performance of this compound in next-generation organic electronics.

Theoretical and Computational Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for large molecules like tris(4-(pyrimidin-5-yl)phenyl)amine.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the triphenylamine (B166846) core and the orientation of the pyrimidinylphenyl substituents.

Table 1: Representative Optimized Geometry Parameters for Triphenylamine-Based Compounds

ParameterTypical Calculated ValueSignificance
C-N-C Bond Angle~120°Indicates sp² hybridization of the central nitrogen.
Phenyl Ring Dihedral Angle30° - 40°Defines the propeller-like shape of the TPA core.
Phenyl-Pyrimidine Dihedral Angle20° - 35°Affects the degree of π-conjugation between the TPA core and the pyrimidine (B1678525) rings.

Note: The values in this table are representative and based on computational studies of analogous triphenylamine compounds. Specific values for this compound would require dedicated calculations.

Electronic Structure Analysis (HOMO-LUMO distribution, orbital energies)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and optical and electronic properties.

In triphenylamine-based molecules, the HOMO is typically localized on the electron-rich triphenylamine core, which acts as the electron donor. The nitrogen atom's lone pair electrons contribute significantly to the HOMO level. Conversely, the LUMO is generally distributed over the electron-accepting pyrimidinylphenyl substituents. This spatial separation of the HOMO and LUMO is characteristic of a "push-pull" or donor-acceptor system, which is crucial for many optoelectronic applications.

DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. nih.gov The introduction of the electron-deficient pyrimidine rings is expected to lower the LUMO energy level, thereby reducing the HOMO-LUMO gap compared to unsubstituted triphenylamine.

Table 2: Representative Frontier Orbital Energies for Triphenylamine-Based Compounds

Compound TypeTypical HOMO Energy (eV)Typical LUMO Energy (eV)Typical HOMO-LUMO Gap (eV)
Triphenylamine (TPA)-5.1 to -5.4-1.9 to -2.23.0 to 3.2
TPA with Acceptor Groups-5.3 to -5.6-2.5 to -2.82.5 to 2.8

Note: These values are illustrative and derived from DFT studies on similar donor-acceptor molecules. The exact values for this compound would depend on the specific computational method and basis set used.

Spectroscopic Property Prediction (absorption, emission)

DFT calculations can also be used to predict spectroscopic properties, such as the infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. Key vibrational modes for this compound would include the C-N stretching of the central amine, C=C stretching vibrations of the aromatic rings, and various C-H bending and stretching modes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the optical properties of this compound, such as its absorption and emission of light, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. The calculated excitation energies correspond to the absorption maxima (λ_max) in the UV-Visible spectrum. For triphenylamine derivatives with acceptor groups, the lowest energy absorption band is typically attributed to the HOMO-LUMO transition.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum (fluorescence or phosphorescence). The energy difference between the optimized excited state and the ground state corresponds to the emission energy. The difference between the absorption and emission energies is known as the Stokes shift.

Elucidation of Charge Transfer Character in Excited States

A key aspect of the photophysics of donor-acceptor molecules is the character of their excited states. TD-DFT calculations can elucidate the nature of these transitions. For this compound, the lowest energy electronic transition is expected to have significant intramolecular charge transfer (ICT) character. This means that upon excitation with light, there is a net transfer of electron density from the electron-donating triphenylamine core (where the HOMO is located) to the electron-accepting pyrimidinylphenyl moieties (where the LUMO is located).

The degree of charge transfer can be quantified by analyzing the molecular orbitals involved in the transition and by calculating the change in dipole moment between the ground and excited states. A large change in dipole moment is a strong indicator of a charge-transfer excited state. This ICT character is fundamental to the use of such molecules in applications like organic light-emitting diodes (OLEDs) and solar cells.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

For this compound, MD simulations would be instrumental in understanding several key aspects:

Conformational Dynamics: The three phenyl-pyrimidine arms attached to the central nitrogen atom are not static. They can rotate and flex, leading to a variety of possible three-dimensional conformations. MD simulations could map out the energetically favorable conformations and the energy barriers between them. This is crucial as the molecular shape significantly influences how the molecules pack in a solid state, which in turn affects material properties like charge transport.

Intermolecular Interactions: In a condensed phase, molecules of this compound would interact with each other through various non-covalent forces. These include van der Waals forces, π-π stacking between the aromatic rings (both phenyl and pyrimidine), and potential hydrogen bonding involving the nitrogen atoms of the pyrimidine rings. MD simulations can quantify the strength and nature of these interactions, which are fundamental to predicting the morphology and stability of thin films or crystals.

Solvation Effects: If this compound were to be used in solution-processed applications, understanding its interaction with solvent molecules is key. MD simulations can model the solvation shell around the molecule, providing information on solubility and the influence of the solvent on the molecule's conformation.

Despite the potential insights, a thorough search of scientific databases indicates that no specific MD simulation studies have been published for this compound. Research on similar triphenylamine-based molecules does suggest that the propeller-like structure would be a dominant conformational motif, with the degree of twisting of the phenyl rings influencing the electronic properties. However, without specific studies, these remain general extrapolations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property.

For this compound, QSPR modeling could be a powerful tool for predicting a range of properties without the need for extensive and time-consuming laboratory experiments. Potential applications of QSPR for this compound could include the prediction of:

Electronic Properties: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the bandgap, and ionization potential are critical for electronic applications. QSPR models, trained on a dataset of similar compounds with known electronic properties, could provide rapid estimations for this compound.

Physicochemical Properties: Solubility in various solvents, melting point, and thermal stability are fundamental properties for material processing and device fabrication. QSPR can be employed to predict these properties based on descriptors that encode information about molecular size, shape, and polarity.

Material Performance: In a more advanced application, QSPR models could even be developed to predict the performance of this compound in a specific device, such as the charge mobility in an organic thin-film transistor (OTFT) or the efficiency of a light-emitting diode (OLED).

The development of a robust QSPR model requires a large and diverse dataset of compounds with accurately measured properties. The molecular descriptors used in such models can range from simple counts of atoms and bonds to more complex quantum chemical calculations.

As with MD simulations, there is currently no published literature detailing any QSPR modeling specifically for this compound. While general QSPR studies on classes of organic electronic materials exist, the lack of specific experimental data for this compound and its close analogs likely precludes the development of a targeted and reliable QSPR model at this time.

Charge Transport Mechanisms and Mobility Studies of Tris 4 Pyrimidin 5 Yl Phenyl Amine

Hole Transport Characteristics

The triphenylamine (B166846) (TPA) core is a well-known and potent hole-transporting unit. Its nitrogen atom possesses a lone pair of electrons that can be readily delocalized across the three phenyl rings, facilitating the movement of positive charge carriers (holes). The incorporation of TPA into a molecular structure generally imparts excellent hole-transporting capabilities.

Time-of-Flight (TOF) Measurements for Hole Mobility

The time-of-flight (TOF) technique is a standard method for directly measuring the charge carrier mobility in organic materials. In a typical TOF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of highly absorbed light generates electron-hole pairs near one of the electrodes. Under an applied electric field, one type of charge carrier is drawn across the film, and the time it takes to reach the opposite electrode (the transit time) is measured. The mobility is then calculated from the transit time, the film thickness, and the applied electric field.

While specific TOF measurements for Tris(4-(pyrimidin-5-yl)phenyl)amine are not readily found in the literature, studies on analogous triphenylamine-based amorphous molecular materials have demonstrated high hole mobilities. For instance, derivatives of TPA are known to exhibit hole mobilities in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. It is anticipated that this compound would also exhibit significant hole mobility, making it a promising candidate for a hole transport layer (HTL) in organic electronic devices.

Electron Transport Characteristics

The introduction of pyrimidine (B1678525) units onto the triphenylamine framework is a key design feature for enabling electron transport. Pyrimidine is an electron-deficient (π-accepting) heterocycle due to the presence of two electronegative nitrogen atoms in its aromatic ring.

Electron Mobility Measurements in Thin Films

Similar to hole mobility, electron mobility in thin films can be measured using techniques like TOF or by fabricating field-effect transistors (FETs). For this compound, the presence of the electron-deficient pyrimidine rings is expected to facilitate electron transport.

While specific electron mobility data for this compound is scarce, theoretical studies on related pyrimidine-containing organic materials suggest that the lowest unoccupied molecular orbital (LUMO) is often localized on the pyrimidine units. This localization provides a pathway for electrons to hop between adjacent molecules. The electron mobility would be highly dependent on the intermolecular packing and the energetic disorder of the LUMO levels.

Role of Pyrimidine Units in Electron Injection and Transport

The pyrimidine units play a dual role in the electron transport characteristics of this compound. Firstly, their electron-deficient nature lowers the LUMO energy level of the molecule. A lower LUMO level generally facilitates the injection of electrons from common cathode materials (like aluminum or calcium) by reducing the energy barrier for injection.

Secondly, the pyrimidine rings act as the primary sites for accommodating and transporting electrons. The π-system of the pyrimidine ring can accept an electron, and under an electric field, this electron can hop to a neighboring pyrimidine unit on an adjacent molecule. The efficiency of this process is governed by the electronic coupling between the pyrimidine moieties of neighboring molecules.

Bipolar Charge Transport Properties

A material that can efficiently transport both holes and electrons is known as a bipolar transport material. Such materials are highly desirable for various organic electronic applications, particularly in organic light-emitting diodes (OLEDs), where the recombination of holes and electrons in the emissive layer is the fundamental process of light generation.

This compound is designed as a bipolar material. The triphenylamine core serves as the hole-transporting component, while the peripheral pyrimidine units provide the electron-transporting pathways. The spatial separation of the highest occupied molecular orbital (HOMO), which is primarily located on the TPA core, and the LUMO, which is expected to be concentrated on the pyrimidine rings, is a common strategy for designing bipolar molecules.

The balance between hole and electron mobility is a critical factor for high-performance OLEDs. If one charge carrier has a significantly higher mobility than the other, the recombination zone may shift towards one of the electrodes, leading to reduced efficiency and device lifetime. The modular design of this compound, combining distinct hole- and electron-transporting units, offers the potential to tune the charge transport balance through chemical modification.

Charge Carrier Trapping and Detrapping Phenomena in this compound

The nature and distribution of these trap states are critical in determining the performance of organic electronic devices. They can originate from various sources, including:

Structural Defects: Imperfections in the molecular packing, such as grain boundaries in polycrystalline films or disordered regions in amorphous layers.

Chemical Impurities: The presence of foreign molecules within the material.

Interfacial States: Electronic states at the interface between the organic semiconductor and other materials in a device, such as the dielectric layer or the electrodes.

The energy depth of a trap (the energy difference between the trap level and the transport band edge) and the trap density (the number of traps per unit volume or area) are key parameters that characterize the trapping phenomena. These parameters are often investigated using techniques such as:

Temperature-Dependent Mobility Measurements: The effect of temperature on charge carrier mobility can reveal the activation energy required for detrapping.

Space-Charge-Limited Current (SCLC) Spectroscopy: This method allows for the determination of the density and distribution of trap states by analyzing the current-voltage characteristics of a single-carrier device.

Thermally Stimulated Current (TSC) Spectroscopy: In this technique, traps are filled at a low temperature, and the current is measured as the temperature is increased, providing information about the energy levels of the traps.

Photo-CELIV (Charge Extraction by Linearly Increasing Voltage): This transient technique can be used to study charge carrier mobility and trapping in both dark and illuminated conditions.

Although no specific data tables for this compound can be presented, the following table illustrates the kind of data that would be expected from such studies, based on research on similar organic semiconducting materials.

Table 1: Hypothetical Trap State Parameters for an Organic Semiconductor

ParameterSymbolTypical Range of ValuesMeasurement Technique(s)
Trap Energy DepthEt0.1 - 0.6 eVSCLC, TSC, Temperature-Dependent Mobility
Trap DensityNt1015 - 1018 cm-3SCLC, TSC
Attempt-to-Escape Frequencyν1010 - 1013 s-1TSC

Further research is required to experimentally determine these crucial parameters for this compound and to fully understand the impact of its unique pyrimidine moieties on the charge trapping and detrapping dynamics. Such studies would be invaluable for assessing its potential in various electronic applications and for the rational design of next-generation organic electronic materials.

Supramolecular Architectures and Solid State Organization of Tris 4 Pyrimidin 5 Yl Phenyl Amine

Crystal Engineering and Crystallographic Studies

The solid-state organization of Tris(4-(pyrimidin-5-yl)phenyl)amine is a testament to the principles of crystal engineering, where the rational design of molecules directs their assembly into predictable and ordered crystalline lattices. The interplay of non-covalent interactions is paramount in dictating the final supramolecular architecture.

Crystallographic Data for an Analogous Compound: Tris(4-(pyridin-4-yl)phenyl)amine Dihydrate
Formula C₃₃H₂₈N₄O₂
Crystal System Monoclinic
Space Group P2₁/c (no. 14)
a (Å) 10.263(8)
b (Å) 23.48(2)
c (Å) 12.28(1)
β (°) ** 114.498(9)
Volume (ų) **2692.9
Z 4
Data sourced from a study on a structurally similar compound to illustrate the type of information obtained from X-ray diffraction analysis.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular arrangement of this compound in the solid state is governed by a network of intermolecular forces. Hydrogen bonding and π-π stacking are the most significant of these interactions. The nitrogen atoms within the pyrimidine (B1678525) rings are potential hydrogen bond acceptors, capable of interacting with donor groups from neighboring molecules or solvent molecules that may be incorporated into the crystal lattice.

Coordination Chemistry with Metal Ions

The pyrimidine nitrogen atoms of this compound act as excellent coordination sites for metal ions, making this compound a versatile ligand in coordination chemistry. Its tripodal nature allows it to bind to metal centers in various fashions, leading to the formation of discrete, complex architectures.

Self-Assembly of Molecular Cages and Nanoballs

The reaction of this compound with appropriate metal precursors can lead to the spontaneous formation of well-defined, three-dimensional structures through a process known as self-assembly. By carefully selecting the metal ion's coordination geometry and the ligand's conformational flexibility, researchers can direct the assembly process towards specific outcomes, such as molecular cages and nanoballs. These hollow, container-like molecules possess internal cavities capable of encapsulating guest molecules, leading to potential applications in areas like molecular recognition and transport.

Synthesis of Chiral Tetrahedral Cages

The inherent C3 symmetry of the this compound ligand makes it an ideal building block for the construction of chiral structures. The synthesis of chiral tetrahedral cages has been demonstrated with analogous tripodal amine ligands. For instance, combining such ligands with metal ions that favor tetrahedral coordination can result in the formation of enantiomeric cage-like structures. The resolution of these racemic mixtures can yield enantiopure cages, which are of significant interest for applications in asymmetric catalysis and enantioselective separations.

Ligand Design for Tailored Coordination Assemblies

This compound serves as a prime example of how ligand design can be used to control the outcome of coordination-driven self-assembly. By modifying the peripheral functional groups or the length and flexibility of the arms connecting the pyrimidine units to the central core, it is possible to tailor the size, shape, and functionality of the resulting coordination assemblies. This tunability allows for the creation of materials with specific properties, such as desired porosity for gas storage or selective catalytic activity. The strategic design of such ligands is a cornerstone of creating complex, functional metal-organic frameworks and coordination polymers.

Thin Film Morphology and Microstructure

The morphology and microstructure of thin films are critical parameters that directly impact the performance of organic electronic devices. For triphenylamine-based materials, these are heavily influenced by the fabrication method and subsequent processing conditions.

Fabrication Methods for Thin Films (e.g., solution processing)

Solution processing is a common and cost-effective method for fabricating thin films of organic materials. For a compound like this compound, this would typically involve dissolving the compound in a suitable organic solvent. The choice of solvent is crucial and depends on the solubility of the compound. General guidance for similar compounds suggests that a range of common organic solvents could be viable. The solution is then deposited onto a substrate using techniques such as spin-coating, drop-casting, or blade-coating.

The selection of the deposition technique can significantly affect the resulting film's quality, including its thickness, uniformity, and the presence of defects. For instance, spin-coating often produces highly uniform films, which are desirable for many electronic applications.

Impact of Processing Conditions on Film Organization

The organization of molecules within the thin film is a key determinant of its electronic properties. For triphenylamine (B166846) derivatives, achieving a stable amorphous (glassy) state is often a primary goal, as this can prevent crystallization, which can be detrimental to device performance. The glass transition temperature (Tg) is a critical parameter in this context, indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A high Tg is generally desirable for morphological stability.

Several processing conditions can be manipulated to control the film's organization:

Solvent Choice: The solvent's boiling point and its interaction with the solute can influence the rate of film formation and the resulting molecular packing.

Concentration: The concentration of the solution can affect the film's thickness and the degree of molecular aggregation.

Annealing: Post-deposition thermal annealing (heating the film to a temperature below its decomposition point) can be used to improve molecular ordering, reduce defects, and enhance intermolecular contacts. The annealing temperature and duration are critical parameters that need to be optimized.

Substrate Surface: The chemical and physical nature of the substrate surface can influence the orientation and packing of the molecules in the initial layers of the film.

While specific data for this compound is not available, studies on other triphenylamine derivatives have shown that these processing parameters can be used to control the balance between amorphous and crystalline domains within the film, thereby tuning its charge transport characteristics.

Self-Assembly Behaviors in Solution and on Surfaces

The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. This phenomenon is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. For this compound, the nitrogen atoms in the pyrimidine rings are expected to play a significant role in directing self-assembly through hydrogen bonding or coordination with other species.

In solution, the concentration and the nature of the solvent can drive the formation of aggregates of varying sizes and morphologies. On surfaces, the interaction with the substrate can lead to the formation of ordered monolayers or more complex three-dimensional structures. The propeller-like shape of the triphenylamine core can frustrate close packing, which often leads to the formation of stable amorphous glasses. However, the planar pyrimidine units could facilitate ordered stacking arrangements under specific conditions.

The study of analogous triphenylamine compounds with different aromatic substituents (e.g., pyridyl, thienyl) has shown a rich variety of self-assembly behaviors, leading to the formation of materials with interesting photophysical and electronic properties. It is reasonable to anticipate that this compound will also exhibit complex self-assembly phenomena, which could be harnessed for the development of novel functional materials. Further experimental investigation is required to fully elucidate the supramolecular chemistry of this promising compound.

Organic Field-Effect Transistors (OFETs)

The charge-transporting properties of organic semiconductors are fundamental to their application in OFETs. The ambipolar nature suggested by the combination of the hole-transporting triphenylamine core and the electron-accepting pyrimidine units could make this compound a candidate for OFETs.

Applications in Advanced Materials Science and Organic Electronics

1 Fabrication of Tris(4-(pyrimidin-5-yl)phenyl)amine-Based Transistors

There is currently no available research detailing the fabrication and performance of OFETs specifically based on this compound. The unique structure of the analogous compound, Tris[4-(1H-imidazol-1-yl)-phenyl]amine, has been suggested as suitable for use in high-performance OFETs, highlighting the potential of this class of materials. nih.gov

Modulation of Charge Mobility in OFET Devices

The performance of Organic Field-Effect Transistors (OFETs) is intrinsically linked to the charge carrier mobility of the organic semiconductor used as the active layer. This compound, as a derivative of the well-studied triphenylamine (B166846) (TPA) core, is a promising candidate for OFET applications. The introduction of pyrimidine (B1678525) moieties is anticipated to significantly modulate the electronic properties and, consequently, the charge mobility of the material.

The triphenylamine core is known for its excellent hole-transporting capabilities, attributed to its non-planar, propeller-like structure which facilitates the formation of stable cationic species and promotes intermolecular charge hopping. The charge transport in thin films of TPA derivatives is influenced by factors such as molecular packing, thin-film morphology, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

In related triphenylamine derivatives, such as Tris[4-(diethylamino)phenyl]amine (TDAPA), studies have demonstrated p-type behavior with charge carrier mobilities in the order of 10⁻⁴ cm²/Vs. researchgate.net The charge transport in these materials is often described by a hopping mechanism, where charge carriers move between localized states. The activation energy for this hopping process is a critical parameter, and for TDAPA, it has been calculated to be around 0.31 eV. researchgate.net

The substitution of pyrimidine rings onto the phenyl arms of the TPA core in this compound is expected to have a pronounced effect on its charge transport characteristics. Pyrimidine is an electron-deficient aromatic heterocycle, and its incorporation will likely lower both the HOMO and LUMO energy levels of the molecule. This can be advantageous in OFETs for several reasons:

Improved Air Stability: Lowering the HOMO level can enhance the material's resistance to oxidation, leading to more stable device operation in ambient conditions.

Intermolecular Interactions: The presence of nitrogen atoms in the pyrimidine rings can introduce additional intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. These can influence the molecular packing in the solid state, which is a crucial determinant of charge mobility.

While direct experimental data on the charge mobility of this compound in OFETs is not yet widely available, the principles of molecular design in organic electronics suggest that it would exhibit p-type semiconducting behavior. The extent of charge mobility will be a subject of research, focusing on optimizing thin-film deposition techniques to achieve favorable molecular ordering.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Utilization as Hole-Transporting Materials in Solar Cells

In the architecture of dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs), the hole-transporting material (HTM) plays a critical role in extracting holes from the photo-sensitizer or donor material and transporting them to the anode. Triphenylamine derivatives have been extensively investigated as HTMs due to their high solubility, thermal stability, and excellent optoelectronic properties. mdpi.com this compound is a promising candidate in this domain, with its electronic properties tailored by the pyrimidine substituents.

The efficiency of a hole-transporting material is largely dependent on its HOMO energy level, which should be suitably aligned with the HOMO level of the photosensitizer or donor material to ensure efficient hole transfer. The electron-withdrawing nature of the pyrimidine rings in this compound is expected to lower its HOMO level compared to unsubstituted triphenylamine. This can be beneficial for achieving a high open-circuit voltage (Voc) in solar cells.

Furthermore, the molecular structure of this compound, with its three-dimensional propeller shape, can help to suppress molecular aggregation and crystallization in the solid state. This is advantageous for forming amorphous, uniform thin films, which are desirable for efficient charge transport and to prevent short-circuiting in the device.

In the context of DSSCs, pyrimidine-based push-pull systems have been explored as effective sensitizers. mdpi.com While this compound itself is not a dye in this context, its compatibility with such dye molecules and the electrolyte is crucial. The nitrogen atoms in the pyrimidine rings could potentially interact with components of the electrolyte, which would need to be considered in device engineering.

The following table summarizes the key properties desired for a hole-transporting material in solar cells and how this compound is expected to perform:

PropertyDesired CharacteristicExpected Performance of this compound
HOMO Energy Level Aligned with the donor material for efficient hole extraction.Lowered by pyrimidine groups, potentially leading to higher Voc.
Hole Mobility High to ensure efficient charge transport.Expected to be good, characteristic of TPA derivatives.
Morphology Amorphous and uniform thin films.Propeller shape should inhibit crystallization.
Thermal Stability High to withstand device operating temperatures.TPA core provides good thermal stability.
Solubility Good for solution-based processing.Generally good for TPA derivatives.

Interfacial Engineering for Improved Device Architectures

Effective interfacial engineering is paramount for achieving high-performance solar cells. The interfaces between the HTM and the adjacent layers (the photoactive layer and the anode) govern the efficiency of charge extraction and the minimization of recombination losses. The chemical structure of this compound offers opportunities for interfacial modification.

The nitrogen atoms of the pyrimidine moieties can act as coordination sites for metal ions or as hydrogen bond acceptors. This functionality could be exploited to improve the adhesion and electronic coupling at the interface with the anode, which is often a transparent conducting oxide like indium tin oxide (ITO). Surface treatments of the ITO with self-assembled monolayers that can interact with the pyrimidine groups could lead to a more favorable energy level alignment and a reduction in interfacial resistance.

Covalent Organic Frameworks (COFs) and Porous Materials

Design as Ligands for COF Construction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. The properties of COFs, such as their porosity, stability, and functionality, can be precisely tuned by the choice of molecular building blocks. This compound, with its C₃-symmetric structure and reactive pyrimidine groups, is an excellent candidate as a trigonal ligand for the construction of 2D and 3D COFs.

The pyrimidine rings offer versatile reaction sites for forming covalent linkages. For instance, the pyrimidine ring can be functionalized with reactive groups such as amines or aldehydes, which can then undergo condensation reactions to form the extended framework. A common strategy for COF synthesis is the Schiff-base condensation between amine and aldehyde functionalities.

The triphenylamine core provides a rigid and well-defined geometry, which is essential for the formation of a crystalline and porous framework. The non-planar structure of the TPA core can also lead to the formation of 3D COFs with interesting topologies and potentially high surface areas.

Incorporation into Porous Aromatic Frameworks (PAFs)

Porous Aromatic Frameworks (PAFs) are a subclass of porous organic polymers characterized by their high thermal stability and permanent porosity, arising from their construction from rigid aromatic building blocks. rsc.orgrsc.org The synthesis of PAFs often involves coupling reactions of halogenated aromatic monomers.

This compound can be envisioned as a building block for PAFs. By introducing halogen atoms (e.g., bromine or iodine) onto the pyrimidine rings or the phenyl rings, the molecule can be used in polymerization reactions such as Yamamoto or Suzuki coupling to form a highly cross-linked, porous network.

The incorporation of the nitrogen-rich pyrimidine units into the PAF structure is expected to impart specific properties to the resulting material. The presence of Lewis basic nitrogen sites can enhance the affinity of the framework for certain guest molecules, such as CO₂ or acidic gases, making these materials promising for applications in gas storage and separation. Furthermore, the electronic properties of the triphenylamine core can be retained in the final PAF, opening up possibilities for applications in catalysis and sensing.

Applications in Gas Adsorption or Separation (as materials, not processes)

While the direct application of this compound in gas adsorption and separation is an emerging area of research, the broader class of materials to which it belongs—porous organic frameworks—has shown significant promise. Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) synthesized from triphenylamine-based ligands are known for their high porosity and tunable pore sizes, which are critical for selective gas uptake.

For instance, a Cd(II) coordination polymer incorporating a related ligand, tris(4-(pyridyl)phenyl)amine, has demonstrated moderate adsorption capacities for light hydrocarbons. Although specific data for this compound-based materials is not yet widely available, the presence of pyrimidine moieties, with their polar nitrogen atoms, is anticipated to enhance interactions with specific gas molecules like carbon dioxide (CO2), a key target in industrial separation processes. The strategic design of frameworks using this ligand could lead to materials with optimized pore environments for efficient and selective gas capture.

Chemosensors and Recognition Elements

The inherent fluorescent properties of the triphenylamine core, coupled with the metal-coordinating ability of the pyrimidine units, position this compound as a promising candidate for the development of chemosensors. These sensors can detect the presence of specific ions or molecules through changes in their optical or electronic signals.

Design Principles for Selective Analyte Detection

The design of selective chemosensors based on this compound would leverage the specific binding interactions between the pyrimidine nitrogen atoms and the target analyte, most notably metal ions. The tripodal arrangement of the pyrimidine groups can create a pre-organized binding pocket, enhancing both the affinity and selectivity for a particular guest species. The choice of solvent and the introduction of additional functional groups on the phenyl rings or pyrimidine moieties can further tune the sensor's selectivity. For example, pyrimidine-based sensors have been explored for the detection of heavy metal ions such as mercury (Hg²⁺).

Sensing Mechanisms via Photophysical Changes

The detection mechanism in such chemosensors is often predicated on alterations to the photophysical properties of the molecule upon analyte binding. The binding of a metal ion to the pyrimidine ligands can induce a number of changes, including:

Fluorescence Quenching or Enhancement: Interaction with an analyte can either quench the intrinsic fluorescence of the triphenylamine core through processes like photoinduced electron transfer (PET) or enhance it by restricting intramolecular rotations, leading to a "turn-on" or "turn-off" response.

Spectral Shifts: The coordination event can alter the electronic structure of the molecule, resulting in a noticeable shift in the absorption or emission spectra (colorimetric or fluorometric sensing).

A sensor derived from a related compound, 2-hydrazinyl-4-(trifluoromethyl)pyrimidine, has been shown to detect Cu²⁺ and Co²⁺ ions, illustrating the potential of pyrimidine-containing molecules in this application.

Catalysis and Metallosupramolecular Catalysts

The ability of this compound to act as a multidentate ligand allows for its incorporation into complex supramolecular structures, including metal-organic cages and frameworks, which can function as catalysts.

Incorporation into Metal-Organic Cages for Confined Catalysis

Metal-organic cages are discrete, cage-like molecules formed by the self-assembly of metal ions and organic ligands. The internal cavity of these cages can provide a unique, confined environment for chemical reactions, mimicking the active sites of enzymes. By using this compound as a paneling ligand, it is possible to construct cages with specific sizes and functionalities. These cages can encapsulate reactant molecules, leading to enhanced reaction rates, altered selectivity, and stabilization of reactive intermediates. While specific examples utilizing this compound are still under investigation, the principle has been demonstrated with analogous tripodal ligands like tris(4-imidazolylphenyl)amine in the formation of complex coordination polymers.

Photocatalytic Applications of this compound-Containing Frameworks

The triphenylamine core of the molecule is a well-known electron donor and can be photo-oxidized, making it a suitable component for photocatalytic systems. When incorporated into extended frameworks, such as COFs, these photoactive units can facilitate light-induced chemical transformations.

Frameworks built from derivatives like Tris[4-(5-formyl-2-thienyl)phenyl]amine have been investigated for their photocatalytic potential. Similarly, materials containing this compound could be designed to absorb light and generate electron-hole pairs, which can then drive various chemical reactions, such as organic transformations or water splitting for hydrogen production. The nitrogen-rich nature of the pyrimidine units may also play a role in modulating the electronic properties of the framework and enhancing its photocatalytic activity. For example, phenyl-triazine oligomers, which share structural similarities, have shown promise for light-driven hydrogen evolution.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Structural Diversity

The future exploration of Tris(4-(pyrimidin-5-yl)phenyl)amine will likely commence with the development and optimization of its synthesis. A plausible and efficient method would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. This would likely involve the reaction of tris(4-bromophenyl)amine (B153671) or tris(4-iodophenyl)amine (B1352930) with a suitable pyrimidine-5-boronic acid or organotin reagent. researchgate.net

Further research into novel synthetic routes could unlock a wide array of derivatives. By modifying the peripheral pyrimidine (B1678525) units or the central triphenylamine (B166846) core, a diverse library of TPA-3PM analogues could be generated. For instance, introducing electron-donating or withdrawing groups onto the pyrimidine rings could systematically tune the compound's energy levels (HOMO/LUMO), which is a critical parameter for its application in electronic devices. Similarly, altering the substitution pattern on the central phenyl rings could influence the molecule's morphology and thermal stability. A key area of investigation would be the synthesis of asymmetric derivatives, which could lead to materials with unique photophysical properties.

Exploration of Advanced Multicomponent Systems and Blends

A significant avenue for future research lies in the integration of TPA-3PM into multicomponent systems and blends. Given the triphenylamine core's propensity for hole transport, TPA-3PM could be investigated as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). snu.ac.kr Researchers would likely blend TPA-3PM with various phosphorescent emitters (iridium or platinum complexes) to study the efficiency of energy transfer and device performance.

Furthermore, TPA-3PM could be explored as a component in exciplex-based emitting systems. By pairing it with a suitable electron-accepting material, it might be possible to generate thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. The performance of such blends would be highly dependent on the electronic properties of the constituent materials and their intermolecular arrangement.

Another area of interest would be its use as a hole-transporting layer (HTL) in perovskite solar cells. cymitquimica.com Blending TPA-3PM with additives could enhance its conductivity and facilitate better energy level alignment with the perovskite active layer, potentially leading to more efficient and stable solar devices.

High-Throughput Screening and Computational Design for Optimized Properties

To accelerate the discovery of TPA-3PM derivatives with superior performance, high-throughput screening (HTS) and computational design will be indispensable tools. spiedigitallibrary.org Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the electronic and photophysical properties of a vast library of virtual TPA-3PM analogues. This in-silico screening can help identify promising candidates for synthesis, saving significant time and resources.

Researchers can computationally model key parameters such as:

HOMO/LUMO energy levels: To predict charge injection and transport capabilities.

Triplet energy: To assess suitability as a host for phosphorescent emitters.

Reorganization energy: To estimate charge mobility.

Excited state properties: To understand potential emission characteristics.

The data generated from these computational studies would guide the synthetic efforts towards molecules with the most promising properties for specific applications in organic electronics.

Integration into Emerging Organic and Hybrid Electronic Device Architectures

The true potential of TPA-3PM and its future derivatives will be realized through their integration into a variety of emerging electronic device architectures. Beyond conventional OLEDs and solar cells, research could focus on their application in:

Flexible and Wearable Electronics: The development of solution-processable TPA-3PM derivatives would be crucial for their use in flexible devices, which are fabricated on plastic substrates. researchgate.net The mechanical properties of thin films containing these materials would need to be thoroughly investigated.

Perovskite-Based Devices: As a hole-transporting material, TPA-3PM could play a role in enhancing the performance and stability of flexible perovskite solar cells, a rapidly advancing field of research. cymitquimica.com

Organic Thin-Film Transistors (OTFTs): The charge-carrying capabilities of TPA-3PM could be harnessed in OTFTs, which are fundamental components of flexible circuits and displays.

Neuromorphic Computing: The potential for redox activity in the triphenylamine core could be explored for applications in organic-based neuromorphic devices that mimic the functions of the brain.

The successful integration of TPA-3PM into these advanced architectures will depend on a multidisciplinary approach, combining synthetic chemistry, materials science, physics, and engineering to fully unlock the promise of this currently under-explored compound.

Q & A

What synthetic methodologies are recommended for the preparation of Tris(4-(pyrimidin-5-yl)phenyl)amine, and how can reaction intermediates be optimized?

Basic Research Focus
The synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling between pyrimidine derivatives and tris(4-bromophenyl)amine. Key intermediates include halogenated pyrimidine precursors (e.g., 5-bromopyrimidine) and tris(4-bromophenyl)amine, which require strict control of stoichiometry and reaction temperature (60–80°C) to avoid over-substitution . Purification via column chromatography (silica gel, eluent: DCM/hexane) is critical to isolate intermediates. Monitoring by TLC and 1H^1H-NMR ensures intermediate integrity.

Advanced Optimization
For high yields (>80%), employ Pd(PPh3_3)4_4 as a catalyst with degassed toluene/EtOH (3:1) under inert conditions. Microwave-assisted synthesis (100°C, 30 min) reduces side products. DFT calculations (e.g., Gaussian 16) predict reaction pathways to optimize ligand coordination and reduce steric hindrance .

How can researchers address discrepancies between experimental crystallographic data and computational molecular geometries for this compound?

Advanced Structural Analysis
Discrepancies often arise from crystal packing effects or solvent interactions. Use single-crystal X-ray diffraction (SC-XRD, WinGX suite ) to resolve atomic coordinates. Compare with gas-phase DFT-optimized geometries (B3LYP/6-31G* basis set). For torsional angles >10° deviation, refine models using Hirshfeld surface analysis (CrystalExplorer) to account for intermolecular forces .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Safety Practices
Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of fine particles (GHS Category 2B eye irritation ). Store in airtight containers under nitrogen at 2–8°C. Spill management requires ethanol rinsing followed by neutralization with 5% acetic acid .

Advanced Hazard Mitigation
Conduct thermal stability analysis (DSC/TGA) to assess decomposition risks (>200°C). For aquatic toxicity (GHS Category 4), treat waste with activated charcoal filtration before disposal .

What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

Basic Characterization
Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6_6) to confirm substitution patterns. UV-Vis spectroscopy (λmax_{\text{max}} ~350 nm) identifies π-π* transitions. FT-IR (KBr pellet) verifies C-N stretching (1250–1350 cm1^{-1}) .

Advanced Electronic Profiling
Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (ns range). Cyclic voltammetry (CH Instruments) in acetonitrile (0.1 M TBAPF6_6) measures HOMO/LUMO levels (-5.2 eV/-2.8 eV vs. Fc/Fc+^+) for OLED applications .

How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

Advanced Drug Design
Perform molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) using PyMOL. QSAR models (MOE software) prioritize substituents at the pyrimidine 5-position for enhanced binding (ΔG < -9 kcal/mol). ADMET predictions (SwissADME) optimize logP (2–3) and reduce hepatotoxicity .

What experimental strategies validate the optoelectronic performance of this compound in OLED devices?

Advanced Material Science
Fabricate thin films via spin-coating (2000 rpm, 30 sec) on ITO/PEDOT:PSS substrates. Measure electroluminescence (EL) spectra (Ocean Optics spectrometer) and external quantum efficiency (EQE > 8%). Compare with tris(4-(thienyl)phenyl)amine derivatives to assess charge transport (hole mobility: ~104^{-4} cm2^2/V·s) .

How do solvent polarity and temperature affect the aggregation-induced emission (AIE) properties of this compound?

Advanced Photophysical Analysis
Monitor fluorescence intensity in THF/water mixtures (0–90% water). AIE activation occurs at >70% water (DLS confirms nanoparticle formation, 50–100 nm). Variable-temperature NMR (25–60°C) correlates restricted intramolecular rotation (RIR) with enhanced quantum yield (ΦF_F up to 0.45) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.